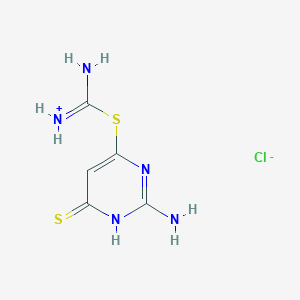
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride: is a chemical compound with the molecular formula C5H8ClN5S2 It is known for its unique structure, which includes both amino and mercapto functional groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride typically involves the reaction of 2-amino-6-mercaptopyrimidine with thiourea in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride can undergo oxidation reactions, leading to the formation of disulfide bonds.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe to investigate the role of thiol groups in proteins and enzymes.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs that target specific molecular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(2-Amino-6-mercaptopyrimidin-4-yl)thiouronium chloride involves its interaction with thiol groups in proteins and enzymes. This interaction can lead to the formation of disulfide bonds, which may alter the structure and function of the target molecules. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify other biomolecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C5H8ClN5S2 |
|---|---|
Poids moléculaire |
237.7 g/mol |
Nom IUPAC |
[amino-[(2-amino-6-sulfanylidene-1H-pyrimidin-4-yl)sulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C5H7N5S2.ClH/c6-4(7)12-3-1-2(11)9-5(8)10-3;/h1H,(H3,6,7)(H3,8,9,10,11);1H |
Clé InChI |
QVCXSXDNKQAQKI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(NC1=S)N)SC(=[NH2+])N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



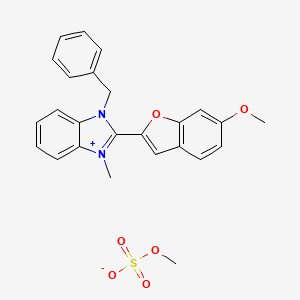
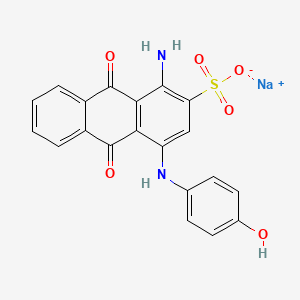

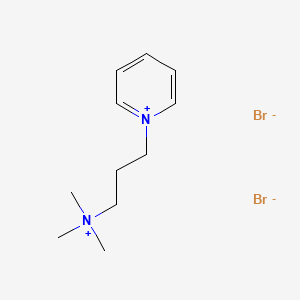
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
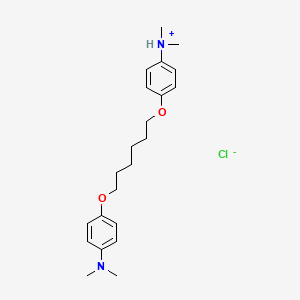
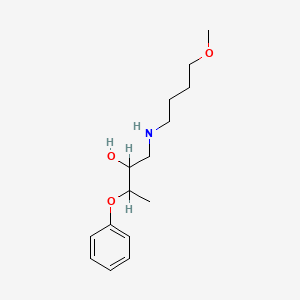
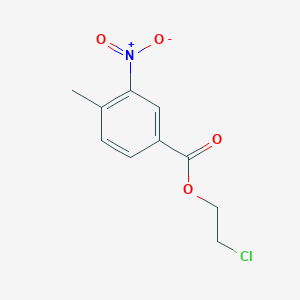

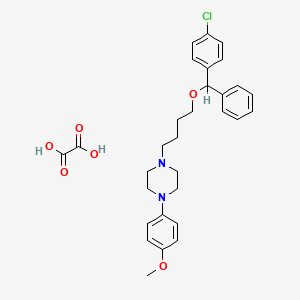
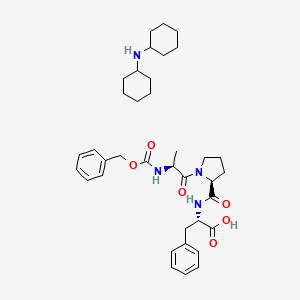
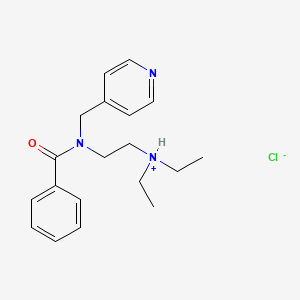
![1-Propene, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B13752343.png)
